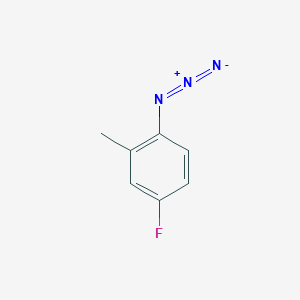

1-Azido-4-fluoro-2-methylbenzene

Description

Significance of Aryl Azides as Versatile Synthetic Intermediates

Aryl azides are organic compounds containing the azide (B81097) functional group (-N₃) attached to an aromatic ring. They are recognized as highly versatile synthetic intermediates due to the rich chemistry of the azide moiety. sigmaaldrich.com The most prominent application of aryl azides is in the realm of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com

Specifically, aryl azides are key participants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring. nih.gov This reaction is a cornerstone of click chemistry, valued for its reliability and biocompatibility. tcichemicals.comnih.gov Beyond cycloadditions, the azide group can be transformed into other functional groups. For instance, it can be reduced to a primary amine or participate in the Staudinger ligation with phosphines to form an aza-ylide, a reaction that is highly chemoselective and can be performed in aqueous environments. sigmaaldrich.com These transformations make aryl azides indispensable building blocks for the synthesis of complex molecules, including pharmaceuticals, polymers, and bioconjugates for labeling proteins and nucleic acids. smolecule.comnd.edu

Role of Fluorinated Aromatic Compounds in Advanced Organic Synthesis and Material Science

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry. tcichemicals.com This imparts high thermal stability and resistance to chemical and metabolic degradation. chemicalbook.com

In medicinal chemistry, the strategic placement of fluorine on a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity and bioavailability. sigmaaldrich.com In material science, fluorinated aromatic compounds are precursors to high-performance polymers (fluoropolymers) that exhibit exceptional resistance to heat, solvents, and acids. chemicalbook.com The unique electronic properties conferred by fluorine also make these compounds valuable in the development of advanced electronic materials, such as those used in OLEDs.

Contextualization of 1-Azido-4-fluoro-2-methylbenzene within the Broader Field of Azide Chemistry

This compound is an aryl azide that incorporates both a fluorine atom and a methyl group on the benzene (B151609) ring. While specific research literature on this exact isomer is limited, its chemical nature and reactivity can be understood from the well-established chemistry of its constituent parts and related molecules. Its structure suggests it is a valuable reagent for synthesizing specifically substituted molecules.

The synthesis of this compound would typically proceed via a standard and reliable method for preparing aryl azides: the diazotization of the corresponding aniline (B41778) precursor, in this case, 4-Fluoro-2-methylaniline (B1329321), followed by substitution with an azide source like sodium azide. This two-step, one-pot procedure is widely used for its efficiency and applicability to a broad range of anilines.

General Synthesis Scheme for this compound:

Step 1: Diazotization of 4-Fluoro-2-methylaniline

4-Fluoro-2-methylaniline + NaNO₂ + 2HCl (aq) → [Intermediate Diazonium Salt] + NaCl + 2H₂O

Step 2: Azide Substitution

[Intermediate Diazonium Salt] + NaN₃ → this compound + N₂ + NaCl

Below is a table of properties for the common starting material and structurally similar aryl azides, which provides context for the physicochemical characteristics of the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 4-Fluoro-2-methylaniline | 452-71-1 | C₇H₈FN | 125.14 | Liquid |

| 1-Azido-4-fluorobenzene | 3296-02-4 | C₆H₄FN₃ | 137.11 | Liquid |

| 1-Azido-4-methylbenzene | 2101-86-2 | C₇H₇N₃ | 133.15 | Liquid |

This table presents data for the likely precursor and related compounds to provide a comparative context.

Overview of Key Research Avenues for this compound

The primary research application for this compound is as a specialized building block in organic synthesis, particularly for creating libraries of novel triazole-containing compounds via the CuAAC click reaction. smolecule.com The specific substitution pattern of this molecule—containing fluoro, methyl, and azido (B1232118) groups at the 1, 2, and 4 positions—offers a strategic advantage for fine-tuning the properties of the resulting products.

Key research avenues include:

Medicinal Chemistry and Drug Discovery: By reacting this compound with a diverse range of alkynes, medicinal chemists can generate novel heterocyclic scaffolds. The fluorine atom can enhance metabolic stability and binding interactions, while the methyl group can modulate solubility and steric interactions within a biological target. These features are highly desirable in the development of new therapeutic agents. sigmaaldrich.com

Material Science: This compound can be used to synthesize fluorinated polymers or functionalize surfaces. The resulting triazole linkage is highly stable, and the incorporation of the fluoro-methylphenyl group can impart desirable properties such as hydrophobicity and thermal stability to the bulk material.

Bioconjugation: As a component in click chemistry, it can be used to attach this specific fluorinated tag to biomolecules like proteins or peptides. The fluorine atom can serve as a useful probe for ¹⁹F NMR spectroscopy, a technique used in fragment-based drug discovery to study molecular interactions. nd.edusigmaaldrich.com

In essence, this compound represents a bespoke reagent for chemists seeking to introduce a precisely-configured fluorinated aromatic moiety into a larger molecular framework with the high efficiency and reliability of click chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBKCHJHBJIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Azido 4 Fluoro 2 Methylbenzene

Established Routes to Substituted Aryl Azides from Aromatic Amines

The conversion of aromatic amines into aryl azides is a cornerstone of organic synthesis, providing a reliable entry point to this versatile functional group. Two primary strategies dominate this transformation: classical diazotization followed by azide (B81097) displacement and direct nucleophilic aromatic substitution.

Classical Diazotization and Nucleophilic Azide Displacement

The most traditional and widely employed method for the synthesis of aryl azides from aromatic amines is the diazotization of a primary aromatic amine followed by a nucleophilic substitution with an azide salt. researchgate.neteurekaselect.com This two-step process begins with the conversion of the primary aromatic amine, in this case, 4-fluoro-2-methylaniline (B1329321), into a diazonium salt. unacademy.com This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). chemicalnote.combyjus.com

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. byjus.com Subsequent protonation and loss of a water molecule yield the diazonium ion. byjus.com

Once the diazonium salt is formed, it is promptly treated with an azide source, most commonly sodium azide (NaN₃). The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to furnish the final aryl azide product, 1-azido-4-fluoro-2-methylbenzene. researchgate.net The use of arenediazonium tosylates has been reported as a safer and more stable alternative to traditional diazonium salts, reacting readily with sodium azide in water at room temperature to produce high yields of aryl azides. organic-chemistry.orgorganic-chemistry.org This method is often preferred for its experimental simplicity and the fact that it does not require metal catalysis, leading to clean products. organic-chemistry.orgorganic-chemistry.org

| Reagent | Role |

| 4-Fluoro-2-methylaniline | Starting Material |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent |

| Hydrochloric Acid (HCl) | Acid Catalyst |

| Sodium Azide (NaN₃) | Azide Source |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Azide Introduction

An alternative to the diazotization route is the direct introduction of the azide group via nucleophilic aromatic substitution (SNAr). This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups. In the context of synthesizing this compound, a suitable precursor would be a di-halogenated toluene (B28343) derivative, such as 1,4-difluoro-2-methylbenzene or 1-bromo-4-fluoro-2-methylbenzene.

The SNAr mechanism involves the attack of a nucleophile, in this case, the azide ion, on the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the fluorine atom, helps to stabilize this intermediate, thereby facilitating the reaction. The leaving group, typically a halide, is then expelled to yield the final product. The reaction of aryl halides with sodium azide can be facilitated by the use of ionic liquids and ultrasound. nih.gov

Contemporary and Metal-Free Protocols for Aryl Azide Synthesis

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. This has led to the emergence of contemporary and metal-free protocols for the synthesis of aryl azides that offer advantages over classical methods, such as milder reaction conditions and broader functional group tolerance. rsc.orgrsc.org

One notable advancement is the direct C-H azidation of aromatic compounds. acs.org Electrochemical methods have been developed for the C-H azidation of anilines using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. acs.orgacs.orgresearcher.lifenih.gov These electrochemical approaches provide a metal-free and rapid route to aryl azides under mild conditions. acs.org

Photocatalysis has also emerged as a powerful tool for aryl azide synthesis. researchgate.net Visible-light-induced methods allow for the transformation of aryl azides under mild conditions, often without the need for external additives. researchgate.net Furthermore, flow chemistry techniques have been developed for the synthesis of aryl azides, which can offer improved safety and scalability compared to batch processes. rsc.orgcam.ac.uk

Other modern approaches include the use of t-butyl nitrite in combination with azidotrimethylsilane (B126382) for the efficient conversion of aromatic amines to azides under mild conditions. nih.gov Additionally, a one-pot synthesis of aryl azides from anilines has been developed using sodium nitrite and hydrazine (B178648) hydrate, avoiding the use of sodium azide directly. scienceopen.comamazonaws.com

Regioselective Functionalization Techniques in the Synthesis of Fluorinated Methylbenzenes

The synthesis of specifically substituted aromatic compounds like this compound relies heavily on the ability to control the position of functional groups on the benzene (B151609) ring. Regioselective functionalization techniques are therefore crucial in the preparation of the necessary fluorinated methylbenzene precursors.

The directing effects of the substituents already present on the aromatic ring play a pivotal role in determining the position of subsequent functionalization. In the case of toluene, the methyl group is an ortho-, para-director. For fluorobenzene, the fluorine atom is also an ortho-, para-director. When both are present, as in 4-fluorotoluene (B1294773), their combined directing effects must be considered to achieve the desired substitution pattern.

For instance, in the synthesis of precursors like 4-fluoro-2-methylaniline, the regioselectivity of nitration or other electrophilic substitution reactions on 4-fluorotoluene is a key step. The interplay between the activating methyl group and the deactivating but ortho-, para-directing fluoro group will influence the position of the incoming electrophile.

Synthetic Pathways for Related Fluoro- and Methyl-Substituted Aromatic Precursors

The synthesis of this compound is intrinsically linked to the availability of appropriately substituted precursors. The primary precursor is 4-fluoro-2-methylaniline. sigmaaldrich.comchemicalbook.comchemicalbook.com

The synthesis of 4-fluoro-2-methylaniline can be achieved through various routes, often starting from commercially available materials like 4-fluorotoluene. One common approach involves the nitration of 4-fluorotoluene, followed by the reduction of the resulting nitro-intermediate to the corresponding amine.

Other relevant precursors include di-halogenated toluenes for SNAr reactions. For example, 1,4-difluoro-2-methylbenzene or 2-bromo-4-fluorotoluene (B74383) could serve as starting materials. cymitquimica.comnih.gov The synthesis of 2-bromo-4-fluorotoluene can be accomplished through the diazotization of 2-amino-4-bromotoluene followed by a Sandmeyer-type reaction or through the bromination of 4-fluorotoluene. A method for preparing 2-fluoro-4-bromotoluene involves a sequence of nitration, reduction, diazotization, and bromo-dediazoniation starting from a suitable toluene derivative. google.com

| Precursor Compound | CAS Number | Use in Synthesis |

| 4-Fluoro-2-methylaniline | 452-71-1 | Starting material for diazotization sigmaaldrich.comchemicalbook.comchemicalbook.com |

| 1,4-Difluoro-2-methylbenzene | Not specified | Potential precursor for SNAr |

| 2-Bromo-4-fluorotoluene | 1422-53-3 | Potential precursor for SNAr cymitquimica.comnih.gov |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | Intermediate for synthesis of related compounds ossila.com |

| 2-Bromo-4-fluoroanisole | 452-08-4 | Intermediate for synthesis of related compounds chemicalbook.com |

| 3-Fluoro-2-methyl-4-trifluoromethylaniline hydrochloride | Not specified | Example of a related functionalized aniline (B41778) google.com |

Considerations for Scalable Synthesis and Yield Optimization of this compound

For the practical application of this compound, the scalability of its synthesis and the optimization of reaction yields are of paramount importance. The classical diazotization-azidation route, while well-established, can present challenges on a larger scale, particularly concerning the safety of handling diazonium salts and azides. rsc.org

To address these concerns, the use of arenediazonium tosylates, which are more stable than their chloride or sulfate (B86663) counterparts, can be advantageous for large-scale production. organic-chemistry.org The simplicity of the procedure and the ease of purification also contribute to its suitability for scale-up. organic-chemistry.org

Flow chemistry offers a promising alternative for the scalable and safe synthesis of aryl azides. rsc.orgcam.ac.uk By performing the reaction in a continuous flow reactor, the accumulation of hazardous intermediates is minimized, and better control over reaction parameters such as temperature and mixing can be achieved, often leading to higher yields and purity. rsc.orgcam.ac.uk

Yield optimization for any synthetic route involves a careful study of reaction parameters, including stoichiometry of reagents, reaction temperature, solvent, and reaction time. For the diazotization reaction, maintaining a low temperature is critical to prevent the decomposition of the diazonium salt. In SNAr reactions, the choice of solvent and the presence of a phase-transfer catalyst can significantly impact the reaction rate and yield.

Click Chemistry Applications of 1 Azido 4 Fluoro 2 Methylbenzene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, joining an azide (B81097), such as 1-Azido-4-fluoro-2-methylbenzene, with a terminal alkyne to form a stable 1,2,3-triazole ring. sigmaaldrich.com This reaction is noted for its speed, specificity, and tolerance of a wide variety of functional groups and reaction conditions, including aqueous environments. sigmaaldrich.comorganic-chemistry.org The copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal version. ekb.egorganic-chemistry.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. When an azide like this compound reacts with a terminal alkyne, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically requires harsh conditions and produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.govfrontiersin.org The high regioselectivity of CuAAC is a direct result of the copper-catalyzed mechanism, which dictates a specific orientation of the azide and the copper-acetylide intermediate. nih.gov For some synthetic goals, specific ruthenium catalysts can be employed to selectively generate the 1,5-disubstituted triazole isomer, a reaction known as RuAAC. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst | Typical Conditions | Product(s) for this compound |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | High Temperature | Mixture of 1,4- and 1,5-disubstituted triazoles |

| CuAAC | Cu(I) | Room Temperature | Exclusively 1,4-disubstituted triazole |

| RuAAC | Ru | Varies | Exclusively 1,5-disubstituted triazole |

The efficiency of the CuAAC reaction is highly dependent on the catalyst system and reaction conditions. The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govnih.gov This method is convenient and widely used for a variety of applications. nih.gov Reaction conditions are generally mild, often proceeding at room temperature in a range of solvents, including water, which is ideal for biological applications. nih.govresearchgate.net Optimization for a specific substrate like this compound would involve screening catalyst loading, concentration of reagents, and choice of solvent to maximize yield and reaction rate while minimizing side reactions, such as oxidative alkyne homocoupling. nih.govmdpi.com

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, [Cu(CH₃CN)₄]PF₆ | Provides the catalytic metal center. |

| Reducing Agent | Sodium Ascorbate, DTT | Reduces Cu(II) to the active Cu(I) state. nih.gov |

| Ligand | THPTA, TBTA, BTTAA | Accelerates reaction and stabilizes Cu(I). |

| Solvent | H₂O, tBuOH/H₂O, DMSO, DMF | Dissolves reactants and facilitates the reaction. |

| Temperature | Room Temperature to 60°C | Controls reaction rate. |

Ligands play a critical role in modern CuAAC reactions, particularly in biological settings. Ancillary ligands coordinate to the copper(I) ion, which serves several purposes: they accelerate the rate of the cycloaddition, stabilize the Cu(I) oxidation state against disproportionation or oxidation, and prevent the copper ion from binding to and damaging biomolecules like proteins. nih.govnih.govrsc.org The development of water-soluble, biocompatible ligands has been essential for the application of CuAAC in living systems. nih.gov Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) are widely used to enhance reaction efficiency and protect biological samples from copper-induced oxidative damage. nih.govtcichemicals.comresearchgate.net For bioconjugation applications involving this compound, selecting an appropriate ligand like THPTA would be crucial to ensure rapid conjugation without compromising the integrity of the biological target. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction. magtech.com.cnwur.nl It involves the reaction of an azide with a strained cyclic alkyne, most commonly a cyclooctyne derivative. magtech.com.cnacs.org The reaction is driven by the release of ring strain in the cyclooctyne as it transitions to the more stable triazole product, eliminating the need for a cytotoxic metal catalyst. vectorlabs.com This makes SPAAC an invaluable tool for labeling and modifying biomolecules in living cells and whole organisms. vectorlabs.comnih.gov

In a SPAAC reaction, this compound would react spontaneously with a strained alkyne partner under physiological conditions. vectorlabs.com The rate of the reaction is highly dependent on the structure of the cyclooctyne. Significant research has focused on designing cyclooctynes with increased ring strain and modified electronics to achieve faster reaction kinetics. magtech.com.cn Derivatives such as dibenzocyclooctyne (DBCO) and difluorinated cyclooctyne (DIFO) react exceptionally fast with azides, enabling rapid labeling even at low concentrations. vectorlabs.comnih.govnih.gov

| Strained Alkyne | Abbreviation | Key Feature |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity and stability. |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine groups increase reaction rate. nih.gov |

| Bicyclononyne | BCN | Compact and highly reactive. |

| Azadibenzocyclooctyne | ADIBO/DIBAC | High reactivity due to ring strain. |

The choice between CuAAC and SPAAC depends entirely on the specific application. CuAAC is often faster, benefits from simple and inexpensive starting materials (terminal alkynes), and provides absolute 1,4-regioselectivity. nih.govnih.gov However, the requirement of a copper catalyst, which can be toxic to cells, limits its use in living systems. ekb.egacs.org

SPAAC is the preferred method for in vivo chemistry and live-cell imaging because it is bioorthogonal and avoids copper-induced cytotoxicity. vectorlabs.comresearchgate.net The main drawbacks of SPAAC are the more complex, multi-step syntheses required for the strained alkyne reagents and the potential formation of a mixture of regioisomers if the cyclooctyne is asymmetric. nih.govresearchgate.net For a synthetic objective involving the conjugation of this compound to a small molecule in a test tube, CuAAC would likely be the more efficient and cost-effective choice. Conversely, for labeling a protein modified with this azide on the surface of a living cell, SPAAC would be the essential and appropriate technique.

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

|---|---|---|

| Catalyst | Cu(I) required | None (Catalyst-free) |

| Biocompatibility | Limited by copper cytotoxicity | High; suitable for live systems vectorlabs.com |

| Regioselectivity | Exclusively 1,4-disubstituted nih.gov | Mixture of regioisomers possible nih.gov |

| Alkyne Reagent | Simple, stable terminal alkynes | Complex, strained cyclooctynes |

| Kinetics | Generally very fast with ligand acceleration | Kinetics depend on cyclooctyne structure |

| Primary Use Case | Organic synthesis, materials science, in vitro bioconjugation | Live-cell imaging, in vivo labeling, bioconjugation |

Orthogonal Click-Type Reactions and Bioorthogonal Conjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by high selectivity, efficiency, and the mutual inertness of the reacting partners with biological functionalities. Key bioorthogonal reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. While the azide moiety is central to these transformations, specific research detailing the application of this compound in these contexts is not available in the reviewed literature. The principles of these reactions, however, provide a theoretical framework for its potential utility.

The concept of orthogonal reactivity is fundamental to bioorthogonal chemistry, allowing for the selective labeling of multiple biomolecules simultaneously. An ideal set of orthogonal reactions would involve pairs of functional groups that react exclusively with their designated partner, even in the presence of other reactive species. The azide group is a cornerstone of such strategies due to its participation in several distinct click-type reactions.

The primary reaction partners for azides in bioorthogonal schemes are alkynes and phosphines. The azide group's reactivity with these functional groups is highly specific, forming the basis for powerful bioconjugation techniques.

Azide-Alkyne Cycloadditions: The reaction between an azide and an alkyne to form a stable triazole ring is one of the most widely used click reactions. This can be achieved through two main pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regiospecific, yielding 1,4-disubstituted triazoles. The use of a copper catalyst, however, can be a limitation in living systems due to its cytotoxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, strained cyclooctynes can be used. The ring strain of these molecules allows the cycloaddition to proceed readily with azides at physiological temperatures without a catalyst.

Staudinger Ligation: This reaction involves the formation of a stable amide bond from the reaction of an azide with a triarylphosphine bearing an ester trap. The Staudinger ligation is highly chemoselective and was one of the first bioorthogonal reactions to be widely used in living cells.

The orthogonality of these reactions allows for complex experimental designs. For instance, a biomolecule functionalized with an azide could be selectively reacted with either an alkyne-containing probe via cycloaddition or a phosphine-containing probe via Staudinger ligation. This enables the differential labeling and tracking of multiple molecular targets within the same biological system.

The table below summarizes the key characteristics of these orthogonal reactions involving the azide functional group.

| Reaction | Reactants | Product | Catalyst Required | Key Features |

| CuAAC | Azide, Terminal Alkyne | 1,4-disubstituted Triazole | Copper(I) | High efficiency, regiospecificity |

| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | Triazole | None | Catalyst-free, suitable for live-cell applications |

| Staudinger Ligation | Azide, Triarylphosphine with ester trap | Amide Bond | None | Highly chemoselective, early bioorthogonal reaction |

While these principles are well-established, their specific application with this compound has not been documented in available scientific literature. Therefore, no specific research findings or data tables detailing its orthogonal reactivity can be presented.

Synthetic Applications of 1 Azido 4 Fluoro 2 Methylbenzene Beyond Click Chemistry

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) functional group of 1-azido-4-fluoro-2-methylbenzene is a key synthon for the creation of diverse nitrogen-containing heterocyclic compounds. ccspublishing.org.cnrsc.org These structures are of significant interest due to their prevalence in pharmaceuticals, natural products, and materials science. ccspublishing.org.cnresearchgate.net

Diverse Synthetic Routes to Triazole Derivatives (Beyond 1,3-Dipolar Cycloaddition)

One such approach involves the reaction of aryl azides with 1,3-dicarbonyl compounds. For instance, the reaction between aryl azides and β-ketoesters in the presence of a base can yield 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net The regiochemical outcome of these reactions can be highly specific, favoring the formation of a single isomer. researchgate.net Another strategy involves the use of metal-free, three-component reactions. For example, primary amines, enolizable ketones, and aryl azides can be condensed in the presence of an acid catalyst to produce 1,5-disubstituted-triazoles. nih.gov Furthermore, multicomponent reactions offer a convergent approach to construct complex N-heterocyclic scaffolds. rsc.org

| Reaction Type | Reactants | Product | Key Features |

| Enolate-Azide Cycloaddition | This compound, β-ketoester | 1,4,5-Trisubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions. researchgate.net |

| Three-Component Reaction | This compound, primary amine, enolizable ketone | 1,5-Disubstituted 1,2,3-triazole | Metal-free, convergent synthesis. nih.gov |

| Iodine-Mediated Cyclization | N-tosylhydrazones, sodium azide | 4-Aryl-NH-1,2,3-triazoles | Metal- and azide-free conditions using azide surrogates. organic-chemistry.org |

| Base-Promoted Elimination | Aryl azides, enaminones | Trisubstituted triazoles | Utilizes an ionic liquid catalyst. nih.gov |

Formation of Other Nitrogen-Rich Heterocycles (e.g., Pyrroles, Pyrazoles, Imidazoles, Quinolines)

The reactivity of this compound extends to the synthesis of a variety of other important nitrogen-containing heterocycles. ccspublishing.org.cnnih.gov

Pyrroles: Pyrroles can be synthesized from dienyl azides through transition metal-catalyzed reactions. organic-chemistry.org Catalysts such as zinc iodide or rhodium complexes can facilitate the conversion of dienyl azides into substituted pyrroles under mild conditions. organic-chemistry.org The electronic properties of the substituents on the aryl azide can influence the efficiency of this transformation. organic-chemistry.org Another method involves the reaction of α-azidoenones with enolic partners, which proceeds through a reactive 2H-azirine intermediate. nih.gov

Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.commit.edu While not a direct application of the azide, the corresponding hydrazine can be readily prepared from this compound. The synthesis of fluorinated pyrazoles is of particular interest, and methods have been developed for the late-stage fluorination of pyrazole rings. mit.edumit.edu

Imidazoles: Imidazoles can be formed through various synthetic routes. One example is the reaction of 2-alkynyl aldehydes with 2-aminopyridines in the presence of a Lewis acid catalyst like iron(III) chloride to yield 3-arylimidazo[1,2-a]pyridines. nih.gov

Quinolines: Substituted quinolines can be synthesized through the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives. organic-chemistry.orgnih.gov This intramolecular cyclization can be promoted by various electrophilic reagents or a gold catalyst, leading to good yields of the corresponding quinoline. organic-chemistry.orgnih.gov

| Heterocycle | Synthetic Method | Key Intermediates/Catalysts |

| Pyrrole | Transition metal-catalyzed cyclization of dienyl azides | ZnI₂, Rh₂(O₂CC₃F₇)₄ organic-chemistry.org |

| Pyrrole | Reaction of α-azidoenones with enols | 2H-azirine intermediate nih.gov |

| Pyrazole | Condensation of hydrazine with 1,3-dicarbonyls | Hydrazine (from reduction of azide) youtube.com |

| Imidazole | Lewis acid-catalyzed reaction of 2-alkynyl aldehydes | FeCl₃ nih.gov |

| Quinoline | Electrophilic cyclization of 1-azido-2-(2-propynyl)benzene | I₂, Br₂, AuCl₃/AgNTf₂ organic-chemistry.orgnih.gov |

Utilization in Crosslinking and Polymer Chemistry

Aryl azides, including this compound, are valuable tools in polymer chemistry, primarily for their use as photo-crosslinking agents. thermofisher.comnih.gov Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate. thermofisher.com This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, leading to the formation of covalent linkages between polymer chains. thermofisher.com

This photo-activated crosslinking is particularly useful for:

Studying Protein-Protein Interactions: By attaching an aryl azide to a protein of interest, researchers can initiate crosslinking upon UV irradiation, effectively trapping interacting proteins for subsequent analysis. nih.govresearchgate.net

Immobilizing Biomolecules: The ability to form covalent bonds allows for the stable attachment of biomolecules to surfaces, which is crucial for the development of biosensors and other diagnostic tools.

Modifying Material Properties: Crosslinking can significantly alter the physical and chemical properties of polymers, such as their mechanical strength, thermal stability, and solubility.

The efficiency of photoactivation can be influenced by the wavelength of UV light used. thermofisher.com Generally, nitrophenyl azides can be activated with long-wavelength UV light, which is less damaging to biological samples, making them preferable for many crosslinking experiments. thermofisher.com

Role as a Precursor in Advanced Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, acting as a key building block in the construction of intricate molecular architectures. acs.orgontosight.ai

Strategic Functionalization for Complex Molecular Architectures

The azide group can be readily transformed into other functional groups, most notably an amine via reduction. This allows for a wide range of subsequent chemical modifications. The fluorine atom on the benzene (B151609) ring also offers opportunities for further functionalization, as the C-F bond can act as a placeholder that is inert under many reaction conditions but can be activated for late-stage derivatization. nih.gov This strategic functionalization enables the construction of complex molecules with precisely controlled structures.

Directed Syntheses of Building Blocks for Specific Research Areas

The unique substitution pattern of this compound makes it a valuable precursor for building blocks targeted at specific research areas. For instance, the introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability and binding affinity. google.com Therefore, this compound can be used in the synthesis of novel pharmaceuticals and agrochemicals. researchgate.net In materials science, the incorporation of fluorinated aryl groups can impart desirable properties such as enhanced thermal stability and specific optical or electronic characteristics. ontosight.ai

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Azido-4-fluoro-2-methylbenzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR for Proton Chemical Environments and Coupling Analysis

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing and electronegative azide (B81097) and fluoro substituents.

The aromatic region of the spectrum is anticipated to display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C3 position is expected to appear as a doublet of doublets, influenced by coupling to the adjacent fluorine atom and the proton at the C5 position. The proton at the C5 position would likely present as a doublet of doublets, with coupling to the proton at C6 and the fluorine atom at C4. The proton at the C6 position is predicted to be a doublet, coupling with the neighboring proton at C5. The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.10 - 7.30 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| H-5 | 6.90 - 7.10 | ddd | J(H,F) ≈ 4-6, J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 |

| H-6 | 6.80 - 7.00 | dd | J(H,H) ≈ 8-9, J(H,H) ≈ 1-2 |

| CH₃ | 2.10 - 2.30 | s | - |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituents. The carbon atom attached to the azide group (C1) and the fluorine atom (C4) are expected to show characteristic chemical shifts due to the electronegativity and electronic effects of these groups. The carbon of the methyl group will appear at a much higher field (lower ppm value) compared to the aromatic carbons.

The carbon directly bonded to the azide group (C1) is expected to be significantly deshielded. Conversely, the carbon attached to the fluorine atom (C4) will exhibit a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other aromatic carbons will also show coupling to the fluorine atom, though with smaller coupling constants (nJCF).

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|

| C1 | 135 - 140 | |

| C2 | 125 - 130 | |

| C3 | 115 - 120 | d, ²J(C,F) ≈ 20-25 |

| C4 | 155 - 160 | d, ¹J(C,F) ≈ 240-250 |

| C5 | 120 - 125 | d, ²J(C,F) ≈ 20-25 |

| C6 | 130 - 135 | d, ³J(C,F) ≈ 5-10 |

| CH₃ | 15 - 20 |

¹⁹F NMR for Characterization of Fluorine-Containing Structures

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). This coupling pattern can further confirm the substitution pattern on the aromatic ring. The chemical shift is typically reported relative to a standard such as CFCl₃.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹⁹F | -110 to -120 | m |

Infrared (IR) Spectroscopy for Azide Group Vibrational Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. In the case of this compound, the most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak is typically observed in the region of 2100-2160 cm⁻¹. The presence of this intense absorption provides strong evidence for the successful introduction of the azide functionality.

Other expected vibrational bands include C-H stretching vibrations for the aromatic and methyl protons, C=C stretching vibrations of the aromatic ring, and a C-F stretching vibration.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Azide (N₃) asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₆FN₃, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. A common fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in the formation of a nitrene intermediate, which can then undergo further rearrangements. The observation of a fragment ion corresponding to the loss of 28 Da (the mass of N₂) from the molecular ion would be a strong indicator of the azide group's presence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FN₃ |

| Calculated Exact Mass | 151.0545 |

| Expected M+ peak | m/z 151.0545 |

| Key Fragmentation | [M-N₂]⁺ (m/z 123.0484) |

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~250 - 280 | High |

| n → π* | ~300 - 320 | Low |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. For a reactive species such as this compound, in situ spectroscopic techniques are invaluable for monitoring its transformation and detecting fleeting intermediates that are otherwise unobservable through conventional analysis of the final products. While specific research on the in situ monitoring of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous aryl azides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and laser flash photolysis (LFP) are powerful tools for these investigations.

The thermal or photochemical decomposition of aryl azides typically proceeds through the elimination of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including cyclization, insertion, or rearrangement, leading to the final products. In situ monitoring allows for the direct observation of the disappearance of the starting azide and the appearance of signals corresponding to both transient intermediates and stable products.

For instance, time-resolved IR spectroscopy has been effectively used to detect the formation of didehydroazepine intermediates during the photolysis of other p-substituted phenyl azides. nih.gov Similarly, laser flash photolysis (LFP) is a key technique for generating and studying the kinetics of short-lived species like singlet and triplet nitrenes. nih.gov

Monitoring Reaction Progress with In Situ NMR Spectroscopy

In situ NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information on the species present in a reaction mixture over time. By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals to track the concentration changes of reactants, intermediates, and products. For the reactions of this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

For example, in a hypothetical thermal decomposition, the disappearance of the characteristic signals of this compound in the NMR spectra would be accompanied by the emergence of new signals. The integration of these signals over time can be used to determine the reaction kinetics.

Hypothetical ¹H NMR Monitoring Data for the Thermolysis of this compound

| Time (minutes) | Integral of Reactant Aromatic Proton (e.g., at 7.1 ppm) | Integral of Product Aromatic Proton (e.g., at 6.8 ppm) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

Detection of Reaction Intermediates

The primary intermediate expected from the decomposition of this compound is the corresponding nitrene, 4-fluoro-2-methylphenylnitrene. This species is highly reactive and can exist in both a singlet and a triplet state. The singlet nitrene is often involved in intramolecular reactions, such as ring expansion to form a dehydroazepine, or insertion into C-H bonds. The triplet nitrene is generally less reactive towards intramolecular processes but can participate in intermolecular reactions.

Laser flash photolysis (LFP) coupled with transient absorption spectroscopy is a suitable method for detecting such short-lived nitrene intermediates. The nitrene would have a characteristic absorption spectrum that could be monitored on a nanosecond or even picosecond timescale. The decay kinetics of the nitrene and the growth of subsequent intermediates or products can provide valuable mechanistic information. nih.gov

Potential Intermediates in the Decomposition of this compound

| Intermediate | Spectroscopic Detection Method | Key Spectroscopic Features |

| 4-fluoro-2-methylphenylnitrene (Singlet) | Laser Flash Photolysis (LFP) | Transient absorption in the UV-Vis region. |

| 4-fluoro-2-methylphenylnitrene (Triplet) | Laser Flash Photolysis (LFP), Electron Paramagnetic Resonance (EPR) | Transient absorption in the UV-Vis region; characteristic EPR signal. |

| Dehydroazepine derivative | Time-Resolved IR (TRIR) | Characteristic vibrational bands for the seven-membered ring system. |

Computational and Theoretical Studies of 1 Azido 4 Fluoro 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aryl azides due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the ground-state electronic structure, optimized geometry, and various spectroscopic properties of 1-azido-4-fluoro-2-methylbenzene. These calculations provide insights into how the substituents (fluoro and methyl groups) modulate the electronic properties of the phenyl azide (B81097) core.

Reactivity predictions for aryl azides are often grounded in Conceptual DFT, which uses global and local reactivity indices derived from the electron density. For instance, studies on the parent phenyl azide have used DFT to calculate indices such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). rsc.org These indices help to classify the molecule's reactivity in various reactions, particularly in cycloadditions. Analysis of these indices for phenyl azide characterizes it as a moderate electrophile and nucleophile, explaining its reactivity profile across different types of reactions. rsc.org The substitution pattern in this compound—with an electron-donating methyl group and an electron-withdrawing fluorine atom—is expected to fine-tune these reactivity indices.

Table 1: Conceptual DFT Reactivity Indices for Phenyl Azide (Model Compound) Calculated at the ωB97X-D/6-311G(d,p) level of theory.

| Index | Description | Value (eV) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | -7.21 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.87 |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape | -4.04 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 6.34 |

| Global Electrophilicity (ω) | Ability to accept electrons | 1.28 |

| Global Nucleophilicity (N) | Ability to donate electrons | 2.40 |

Data sourced from studies on phenyl azide as a representative aryl azide. rsc.org

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly valuable for understanding pericyclic reactions, such as the [3+2] cycloaddition (32CA) with alkenes and alkynes to form triazolines and triazoles, respectively. Computational studies can distinguish between concerted and stepwise reaction mechanisms by locating the transition states (TSs) and any intermediates. researchgate.net

For the thermal decomposition of aryl azides, which proceeds through the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate, DFT is used to calculate the activation energy barrier for this process. Similarly, in photochemical reactions, quantum chemical calculations can predict the properties of excited states and identify low-energy pathways for nitrene formation from the singlet excited state of the azide. acs.org The computational analysis of the transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes during the reaction.

The reactivity of this compound is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these orbitals. The interaction between the FMOs of the azide and a reactant dictates the feasibility and regioselectivity of reactions like cycloadditions. For example, in a normal-electron-demand cycloaddition, the interaction between the HOMO of the reactant and the LUMO of the azide is dominant.

Analysis of charge distribution, often visualized using Molecular Electrostatic Potential (MESP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the azide group is an electron-rich site, particularly the terminal nitrogen atom, making it susceptible to electrophilic attack. The aromatic ring's charge distribution is influenced by the competing electronic effects of the fluoro and methyl substituents, which can be quantified through population analysis schemes (e.g., Natural Bond Orbital analysis). This detailed electronic picture is crucial for predicting intermolecular interactions and reaction selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Reaction Systems

While DFT calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, especially the rotation of the azide group relative to the aromatic ring. Although this rotation has a low energy barrier, understanding its dynamics can be important in different solvent environments.

In the context of a reaction, MD simulations can model the explicit interactions between the azide, the reactant, and solvent molecules. researchgate.net This allows for the study of solvation effects on reaction rates and mechanisms. By simulating the system at a specific temperature, MD can reveal how intermolecular forces, such as hydrogen bonding or van der Waals interactions, influence the orientation of reactants as they approach each other, providing a dynamic perspective that complements the static picture from DFT transition state searches.

Quantum Chemical Characterization of Azide and Nitrene Intermediates

The chemistry of this compound is dominated by the azide functional group and the corresponding 4-fluoro-2-methylphenylnitrene intermediate formed upon its decomposition. Both the azide and, especially, the nitrene are challenging to characterize experimentally due to the former's potential instability and the latter's extreme reactivity and short lifetime.

In Silico Design and Optimization of Reactivity and Selectivity

The principles and predictive power of computational chemistry enable the in silico design of new aryl azides with tailored properties. By systematically varying the substituents on the aromatic ring of this compound in a computational model, it is possible to modulate its electronic properties and, consequently, its reactivity and selectivity. researchgate.net

For example, if a higher reaction rate in a cycloaddition is desired, DFT calculations can be used to screen for substituent patterns that lower the activation energy barrier. This could involve adding more electron-withdrawing or electron-donating groups to tune the HOMO-LUMO energy gap. This computational pre-screening is a highly efficient approach to identifying promising candidate molecules for synthesis, accelerating the discovery of new reagents for applications in materials science or bioconjugation chemistry. rsc.org This predictive capability allows for the rational design of molecules, moving beyond trial-and-error experimentation.

Future Research Directions and Emerging Applications

Development of Novel, Sustainable, and Environmentally Benign Synthetic Pathways for Aryl Azides

The synthesis of aryl azides, including 1-Azido-4-fluoro-2-methylbenzene, is moving towards greener and more sustainable methodologies to mitigate the environmental impact of traditional synthetic routes.

Current and Future Research Focus:

Water-Based Syntheses: Research is increasingly focused on utilizing water as a solvent to reduce the reliance on volatile organic compounds. ethz.ch The use of arenediazonium tosylates, which are thermally stable and water-soluble, offers a safer and more environmentally friendly alternative to conventional diazonium salts for the synthesis of aryl azides. nih.gov This approach allows for reactions to be conducted at room temperature, minimizing energy consumption and the formation of toxic byproducts. nih.gov

Catalyst-Free and Mild Conditions: The development of synthetic methods that operate under mild conditions without the need for metal catalysts is a key area of investigation. nih.gov One-pot syntheses directly from aromatic amines are being explored to enhance efficiency and reduce waste. nih.gov

Flow Chemistry: The use of flow microreactors presents a novel and straightforward method for the synthesis of functionalized aryl azides. acs.org This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity. acs.org

Avoiding Hazardous Reagents: Future research will likely focus on eliminating the use of hazardous reagents such as sodium azide (B81097). One-pot protocols that generate the azide in situ from less hazardous precursors are being developed. researchgate.netchemsrc.com

Table 1: Comparison of Synthetic Pathways for Aryl Azides

| Method | Reagents | Solvent | Conditions | Advantages |

| Traditional Diazotization | Aromatic amine, NaNO₂, NaN₃ | Acidic aqueous solution | Low temperature | Well-established |

| Arenediazonium Tosylates | Aromatic amine, p-TsOH, NaNO₂, NaN₃ | Water | Room temperature | Safer, environmentally friendly, high yield |

| Flow Microreactors | Polybromoarenes, organolithium reagents | Organic solvent | Controlled temperature and flow | High efficiency, scalability, safety |

| One-Pot Sodium Azide-Free | Anilines, isopropyl nitrite (B80452) | Organic solvent | Mild | Avoids hazardous sodium azide |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Azide Transformations

The azide group in this compound is a versatile functional handle for a variety of chemical transformations. The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of these reactions.

Key Areas of Catalytic Research:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper-based catalysts, particularly heterogeneous solid catalysts, are at the forefront of research for their application in "click chemistry". acs.org Future work will likely focus on developing more robust and recyclable copper catalysts, such as those supported on inorganic/organic hybrid materials, to improve sustainability. acs.org

Nitrene Transfer Reactions: Transition metal catalysts, including those based on rhodium, ruthenium, iridium, and gold, are being explored for their ability to mediate nitrene transfer reactions from aryl azides. ethz.chsynhet.com These reactions are valuable for the construction of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocycles. ethz.ch

Chemo- and Site-Selective Reductions: Heterogeneous nanoparticle catalysts are emerging as powerful tools for the chemo- and site-selective reduction of aryl azides. acs.org This allows for the selective transformation of the azide group in the presence of other reducible functional groups, which is particularly important in the synthesis of complex molecules.

Photoredox Catalysis: The use of visible light and photoredox catalysts to activate aryl azides for chemical transformations is a growing area of interest. chemsrc.com This approach offers a green and sustainable alternative to traditional thermal methods. chemsrc.com

Advanced Applications of this compound in Bioorthogonal Labeling and Beyond

The unique properties of this compound, particularly the presence of the fluorine atom, make it a promising candidate for advanced applications in bioorthogonal chemistry.

Emerging Applications:

Improved Bioorthogonal Reactions: Multifluorinated aryl azides have shown great potential for the development of improved bioorthogonal reactions, such as fast strain-promoted azide-alkyne cycloaddition (SPAAC) and non-hydrolysis Staudinger reactions. acs.org The high electronegativity and small steric hindrance of the fluorine atom can enhance the reactivity and selectivity of these transformations. acs.org

Photoaffinity Labeling (PAL): Fluoro-substituted aryl azides are valuable reagents in photoaffinity labeling, a technique used to identify and study biomolecular interactions. nih.govnih.gov Upon photolysis, the azide group forms a highly reactive nitrene that can covalently bind to nearby molecules, allowing for the identification of binding partners. nih.gov The fluorine substituent can influence the photochemical properties of the azide and the reactivity of the resulting nitrene.

Click Chemistry for Bioconjugation: The azide group of this compound can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to conjugate with alkyne-modified biomolecules. google.com This "click" reaction is highly efficient and specific, making it a powerful tool for labeling and tracking biomolecules in complex biological systems. google.com

Fluorogenic Probes: The formation of a triazole ring via the CuAAC reaction can lead to a change in the fluorescence properties of a molecule. chemsrc.com This principle can be exploited to design fluorogenic probes where the fluorescence is "turned on" upon reaction with an alkyne-tagged target, enabling the visualization of biological processes. chemsrc.com

Integration in Materials Science for the Fabrication of High-Performance Polymers and Functional Coatings

The reactivity of the azide group in this compound can be harnessed to develop novel materials with advanced properties.

Future Directions in Materials Science:

Surface Modification and Functionalization: Aryl azides, particularly perfluorophenyl azides, are effective agents for surface functionalization. nih.govacs.org Upon thermal or photochemical activation, the generated nitrene can undergo C-H insertion reactions, allowing for the covalent attachment of the molecule to a wide range of substrates, including polymers and carbon materials. nih.govacs.org The substitution pattern on the aryl azide can be tuned to control the activation temperature. acs.org

High-Performance Polymers: this compound can be incorporated into polymer chains as a pendant group or a chain-end functional group. nih.govrsc.org These azide-functionalized polymers can then be crosslinked or further modified through azide-specific reactions to create materials with enhanced thermal stability, mechanical strength, or specific functionalities.

Functional Coatings: The ability of aryl azides to form covalent bonds with surfaces makes them ideal for creating durable and functional coatings. ethz.chacs.org Coatings incorporating this compound could impart properties such as hydrophobicity, biocompatibility, or antimicrobial activity to a surface.

Adhesion Promoters: Aryl azides can act as adhesion promoters by covalently bonding to two different material surfaces. acs.orgacs.org The development of low-temperature activatable aryl azides is of particular interest for applications involving temperature-sensitive substrates. acs.orgacs.org

Leveraging Theoretical and Computational Chemistry for Predictive Design of New Reactivity and Selectivity

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound.

Computational Approaches and Their Impact:

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving aryl azides, such as nitrene formation and subsequent insertion or cycloaddition reactions. acs.org This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predicting Reactivity: Computational models can predict the activation temperatures and reactivity of substituted aryl azides, guiding the design of molecules with desired properties. acs.org For example, the effect of the fluorine and methyl substituents on the electronic structure and reactivity of the azide group in this compound can be computationally investigated.

Designing Novel Catalysts: Theoretical calculations can aid in the design of new catalytic systems with enhanced activity and selectivity for azide transformations. By modeling the interaction between the catalyst and the azide substrate, researchers can identify key structural features that promote the desired reaction pathway.

In Silico Screening of Applications: Computational methods can be used to screen potential applications of this compound, for example, by predicting its binding affinity to biological targets in photoaffinity labeling studies or its interaction with polymer surfaces in materials science applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Azido-4-fluoro-2-methylbenzene, and what factors influence reaction efficiency?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting a halogenated precursor (e.g., 4-fluoro-2-methylchlorobenzene) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Key factors affecting efficiency include:

-

Solvent polarity : DMF enhances reaction rates by stabilizing transition states.

-

Temperature : Elevated temperatures accelerate substitution kinetics.

-

Substituent positioning : Electron-withdrawing groups (e.g., fluorine) activate the aromatic ring for nucleophilic attack.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product.

Reaction Conditions Optimized Parameters Solvent DMF Temperature 90°C Reaction Time 18 hours Yield 65–75% Source: Adapted from PubChem synthesis protocols .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Post-synthesis characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₅FN₄, theoretical 170.12 g/mol).

- Infrared (IR) Spectroscopy : Detection of the azide group (~2100 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation in crystalline form .

Q. How should this compound be stored to ensure stability?

- Answer : The compound is light- and heat-sensitive due to the azide group. Store at –20°C in amber vials under inert gas (argon or nitrogen). Avoid exposure to reducing agents or metals to prevent explosive decomposition .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Answer : A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (70°C vs. 90°C), solvent (DMF vs. DMSO), and reaction time (12 vs. 18 hours).

- Responses : Yield, purity, and azide functional group integrity.

- Analysis : ANOVA identifies significant interactions (e.g., temperature-solvent synergy). For example, DMF at 90°C maximizes yield while minimizing side reactions .

Q. How can contradictory data in biological activity studies (e.g., antimicrobial assays) be resolved?

- Answer : Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and Escherichia coli.

- Control experiments : Compare with structurally similar azides to isolate substituent effects.

- Dose-response curves : Quantify activity across concentrations (1–100 µM) to identify non-linear effects .

Q. What advanced applications does this compound have in click chemistry-based bioconjugation?

- Answer : The azide group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for:

- Protein labeling : Conjugation with alkyne-modified fluorophores (e.g., TAMRA-alkyne) for live-cell imaging .

- Drug delivery : Functionalizing nanoparticles for targeted release (e.g., pH-responsive linkers).

- Validation : Use SDS-PAGE and fluorescence microscopy to confirm conjugation efficiency .

Q. How can theoretical frameworks guide mechanistic studies of this compound reactions?

- Answer :

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions using HOMO/LUMO energies.

- Hammett Equation : Correlate substituent effects (σ values) on reaction rates in aromatic systems.

- Retrosynthetic Analysis : Apply disconnection strategies to design novel derivatives (e.g., replacing fluorine with other EWGs) .

Key Methodological Recommendations

- Synthesis : Prioritize reproducibility by adhering to PubChem protocols .

- Data Validation : Cross-reference NMR/MS data with computational tools (e.g., ChemDraw predictions).

- Safety : Follow OSHA guidelines for azide handling (e.g., blast shields, small-scale reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.